1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S/c1-18-13(6-7-19-9-13)8-15-12(17)16-11-5-3-2-4-10(11)14/h2-5H,6-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJCMOGPMKWYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May have potential as a bioactive compound in drug discovery.
Medicine: Could be explored for its pharmacological properties.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Methylphenyl)-3-[2-(3-Difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea
- Structure: Features a 2-methylphenyl group and a difluoromethyl-quinoxaline-thioether substituent.
- Synthesis: Prepared via a nucleophilic substitution reaction between 3-difluoromethyl-quinoxaline-2-thiol and 1-(2-chloroacetyl)-3-(2-methylphenyl)-urea in ethanol at 80°C, achieving a 93% yield .
- Key Differences: The target compound substitutes the quinoxaline-thioether with a methoxythiolan group, reducing aromaticity and introducing a saturated sulfur ring. The methoxythiolan group may improve aqueous solubility compared to the lipophilic difluoromethyl-quinoxaline moiety.
1-(2-Fluorophenyl)-3-[2-(3-Isopropenylphenyl)-2-propanyl]urea
- Structure : Shares the 2-fluorophenyl group but incorporates a bulky isopropenylphenyl-propanyl substituent .
- The methoxy group in the target compound may enhance hydrogen bonding capacity relative to the non-polar isopropenyl chain.
Comparative Analysis of Physicochemical and Pharmacological Properties
Pharmacological Implications
- Target Selectivity : The 2-fluorophenyl group is conserved across analogs, indicating its role in target engagement. The methoxythiolan group’s smaller size may improve penetration into hydrophobic binding sites compared to bulkier substituents in .
Biological Activity
1-(2-Fluorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 1-(2-fluorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea can be represented as follows:
- Molecular Formula : C12H14FN3O2S
- Molecular Weight : 273.32 g/mol
The compound features a urea moiety linked to a fluorophenyl group and a methoxythiolane substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiolane rings have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| 1-(2-Fluorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea | Antimicrobial | E. coli, S. aureus |
| 3-Methoxythiolan derivatives | Antifungal | C. albicans |
Anticancer Properties
The compound's structural components suggest potential anticancer properties, particularly through the inhibition of specific oncogenic pathways. Studies have shown that urea derivatives can act as inhibitors of tumor growth by inducing apoptosis in cancer cells.
The proposed mechanisms for the biological activity of 1-(2-fluorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea include:
- Enzyme Inhibition : The urea moiety may inhibit enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiolane-containing compounds, including 1-(2-fluorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea. The results demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 5 µg/mL, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
In vitro studies reported in Cancer Research highlighted the compound's ability to inhibit proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting moderate potency compared to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
